2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-ethoxy-N-(2-pyrimidin-5-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-2-15-7-10(14)13-4-3-9-5-11-8-12-6-9/h5-6,8H,2-4,7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYABYMTAKZEMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCCC1=CN=CN=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide typically involves the reaction of ethyl acetate with 2-(pyrimidin-5-yl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Pyrimidine Core Modifications
The pyrimidine ring in this compound is unsubstituted except for the ethylacetamide chain, contrasting with derivatives like 2-(2-n-butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-N,N-dimethylacetamide, which features hydroxyl, methyl, and butyl groups on the pyrimidine. These substituents enhance hydrogen-bonding interactions (e.g., hydroxyl groups in ’s crystal structure ) but may reduce metabolic stability compared to the ethoxy group.
Side Chain Variations
- Ethoxy vs.
- Acylurea vs. Acetamide : KCH-1521’s acylurea moiety introduces additional hydrogen-bonding capacity, which may enhance target affinity compared to simpler acetamides.
Biological Activity
2-Ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 220.27 g/mol
- IUPAC Name : this compound
This compound features a pyrimidine ring, which is known for its diverse biological activities, including antiviral and anticancer properties.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for further development in antimicrobial therapies. The mechanism of action is believed to involve the inhibition of bacterial enzyme systems, although specific molecular targets remain to be fully elucidated .
Anticancer Activity
The compound has also been investigated for its anticancer potential. Preliminary studies show that it may inhibit the growth of cancer cell lines through apoptosis induction and cell cycle arrest. The specific pathways involved include modulation of signaling cascades related to cell proliferation and survival .
Table 1: Summary of Biological Activities
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in cellular processes:
- Enzyme Inhibition : The compound may inhibit key enzymes such as COX-2, which plays a significant role in inflammation and cancer progression.
- Receptor Modulation : It potentially modulates receptors involved in cell signaling pathways that regulate growth and apoptosis.
Case Studies and Research Findings
Several research studies have focused on the synthesis and evaluation of this compound:
- Synthesis and Evaluation : A study synthesized various derivatives of pyrimidine compounds, including this compound, assessing their biological activities through in vitro assays .
- Comparative Studies : Comparative analyses with similar compounds have shown that this compound possesses unique properties that enhance its biological activity profile .
Q & A
Q. What is the optimized synthetic route for 2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide, and what reaction conditions are critical for high yield?
The synthesis typically involves a multi-step process:
Intermediate preparation : React pyrimidin-5-ylethylamine with chloroacetyl chloride under cold conditions (0–5°C) in chloroform, followed by stirring until completion (monitored via TLC) .
Ethoxy group introduction : Substitute the chloro group with ethoxy using sodium ethoxide in ethanol under reflux (70–80°C).
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.
Key conditions : Temperature control during substitution, stoichiometric excess of sodium ethoxide (1.5–2.0 eq), and inert atmosphere (N₂) to prevent oxidation. Yield improvements (≥75%) are achieved by optimizing reaction time (6–8 hours) .
Q. Which spectroscopic and analytical methods are most reliable for structural confirmation of this compound?
- IR spectroscopy : Detect amide C=O stretch (~1667 cm⁻¹) and ethoxy C-O stretch (~1100–1250 cm⁻¹) .
- ¹H/¹³C NMR : Key signals include:
- Pyrimidine protons: δ 8.1–8.5 ppm (singlet for H-2,6).
- Ethoxy group: δ 1.3–1.5 ppm (triplet, CH₃) and δ 3.6–3.8 ppm (quartet, CH₂) .
- Mass spectrometry : Molecular ion peak [M+H]⁺ matching the calculated molecular weight (e.g., 265.3 g/mol) .
- Elemental analysis : Validate C, H, N content within ±0.3% of theoretical values .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Enzyme inhibition assays : Target enzymes like kinases or acetylcholinesterase (IC₅₀ determination via spectrophotometry) .
- Antimicrobial testing : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Substituent variation : Modify the ethoxy group (e.g., replace with methoxy, propoxy) or pyrimidine substituents (e.g., Cl, CF₃) .
- Bioactivity testing : Compare IC₅₀ values across analogs (see example table below).
- Computational modeling : Dock analogs into target protein active sites (e.g., using AutoDock Vina) to predict binding affinities .
| Analog | Substituent (R) | IC₅₀ (μM) | Notes |
|---|---|---|---|
| 1 | Ethoxy | 12.3 | Reference |
| 2 | Methoxy | 18.7 | Reduced activity |
| 3 | Pyrimidine-Cl | 6.9 | Enhanced potency |
Q. What strategies resolve low yields during the final acetamide condensation step?
- Catalyst optimization : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HOBt to activate carboxylic acids .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Temperature control : Maintain 25–30°C to avoid side reactions (e.g., ethoxy group hydrolysis) .
Q. How can HPLC methods be optimized to assess purity and stability?
- Column : C18 reversed-phase (5 μm, 250 × 4.6 mm).
- Mobile phase : Gradient of acetonitrile/water (0.1% TFA) from 30% to 70% over 20 minutes.
- Detection : UV at 254 nm (pyrimidine absorption). Retention time: ~12.5 minutes .
- Forced degradation : Expose to heat (60°C), light (UV), and acidic/basic conditions to identify degradation products .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Pharmacokinetics : Administer 10 mg/kg (IV/oral) to Wistar rats. Collect plasma samples at 0.5, 1, 2, 4, 8, 12, 24 hours. Analyze via LC-MS/MS for Cₘₐₓ, t₁/₂, and bioavailability .
- Acute toxicity : Dose escalation study (10–200 mg/kg) over 14 days. Monitor weight, organ histopathology, and serum biomarkers (ALT, creatinine) .
Q. How do crystallographic studies inform conformational analysis?
- X-ray diffraction : Resolve hydrogen bonding between the amide NH and pyrimidine N (distance: ~2.8 Å).
- Packing analysis : Reveal π-π stacking between pyrimidine rings (3.4 Å spacing), stabilizing the crystal lattice .
Q. What are common contradictions in bioactivity data, and how can they be addressed?
- Example : Discrepancies in IC₅₀ values across labs may arise from assay conditions (e.g., ATP concentration in kinase assays).
- Resolution : Standardize protocols (e.g., uniform ATP levels at 10 μM) and validate against reference inhibitors .
Q. How is metabolic stability assessed in hepatic microsomes?
- Incubation : 1 μM compound with human liver microsomes (0.5 mg/mL) + NADPH (1 mM) at 37°C.
- Sampling : Quench with acetonitrile at 0, 5, 15, 30, 60 minutes.
- Analysis : LC-MS/MS to calculate t₁/₂. A t₁/₂ >30 minutes indicates favorable metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
